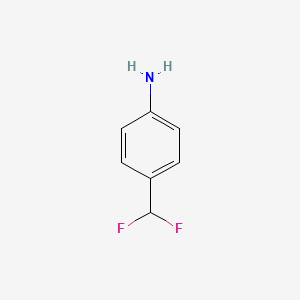

4-(Difluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVATKJLVXRQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700745 | |

| Record name | 4-(Difluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49658-26-6 | |

| Record name | 4-(Difluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-(Difluoromethyl)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Difluoromethyl)aniline is a critical fluorinated building block in modern medicinal chemistry and materials science. The difluoromethyl (-CHF₂) group imparts a unique combination of electronic and physicochemical properties, positioning it as a valuable bioisostere for hydroxyl, thiol, and amine functionalities. This guide provides a comprehensive overview of the core physicochemical properties, spectral characteristics, synthesis, and reactivity of this compound, offering field-proven insights for its application in research and development.

Core Physicochemical and Molecular Properties

This compound (CAS No: 49658-26-6) is an aromatic amine whose properties are significantly influenced by the para-substituted difluoromethyl group. This group acts as a moderate electron-withdrawing substituent, primarily through a negative inductive effect (-I), which modulates the basicity and nucleophilicity of the aniline nitrogen.[1]

Structural and Physicochemical Data

A summary of the key physicochemical data for this compound is presented below. It is critical to note that while some experimental data is available, many reported values are predicted and should be used with this understanding. For context, data for the closely related 4-(Trifluoromethyl)aniline is included.

| Property | This compound | 4-(Trifluoromethyl)aniline (for comparison) | Source |

| CAS Number | 49658-26-6 | 455-14-1 | [1],[2] |

| Molecular Formula | C₇H₇F₂N | C₇H₆F₃N | [3],[4] |

| Molecular Weight | 143.13 g/mol | 161.12 g/mol | [3],[4] |

| Melting Point | Data not available | 3-8 °C | [5],[6],[7] |

| Boiling Point | ~219.7 °C (Predicted) | 83 °C @ 12 mmHg | [2],[6],[8] |

| Density | ~1.196 g/cm³ (Predicted) | ~1.283 g/mL @ 25 °C | [2],[8] |

| Water Solubility | 2.6 g/L @ 25 °C (Slightly soluble) | Insoluble | [2] |

| logP (XLogP3) | 1.6 | 2.4 | [9],[4] |

| pKa (Conjugate Acid) | 3.53 (Predicted) | 8.6 (in Acetonitrile) | [2] |

The difluoromethyl group is considered a lipophilic hydrogen bond donor, a unique characteristic that makes it a valuable surrogate for polar functional groups in drug design.[1] Its impact on lipophilicity (logP) is more subtle than the trifluoromethyl group, offering a nuanced tool for modulating a molecule's solubility and membrane permeability.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of this compound. While specific experimental spectra are not widely published, the expected characteristics can be reliably predicted based on its structure and comparison with analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the methine proton of the -CHF₂ group due to coupling with the two fluorine atoms. The aromatic region will display signals corresponding to the four protons on the benzene ring, and a broad singlet for the two amine (-NH₂) protons.

-

¹³C NMR: The carbon spectrum should exhibit six distinct signals: four for the aromatic carbons and one for the difluoromethyl carbon. The -CHF₂ carbon signal will appear as a triplet due to one-bond coupling with the fluorine atoms (¹JCF).[1]

-

¹⁹F NMR: The fluorine NMR is a key identifier for fluorinated compounds. It is expected to show a doublet corresponding to the two equivalent fluorine atoms, coupled to the single methine proton.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the primary functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| N-H Bend (Scissoring) | 1600 - 1640 |

| Aromatic C=C Stretch | 1450 - 1620 |

| C-F Stretch | 1100 - 1250 (Strong) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The analysis would target the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.

Synthesis and Reactivity

This compound serves as a versatile precursor for a wide range of more complex molecules, particularly fluorinated heterocycles.[1]

Synthesis of this compound

Conceptual Workflow: Transition-Metal-Catalyzed Difluoromethylation

Caption: Conceptual workflow for the synthesis of this compound via transition-metal catalysis.

Methodology Explanation: This approach leverages palladium or copper catalysts to couple a difluoromethyl source with an aniline derivative.[1] The choice of the starting aniline (e.g., with a bromo or iodo substituent at the 4-position) is critical as the carbon-halogen bond strength dictates the reactivity in the oxidative addition step of the catalytic cycle.

Key Reactivity and Synthetic Applications

The primary amine functionality of this compound allows for a range of classical transformations, such as diazotization, acylation, and condensation reactions. Its most significant utility lies in its role as a building block for bioactive molecules.

Example Application: Synthesis of Fluorinated Quinolines A common route to quinolines, a privileged scaffold in medicinal chemistry, involves the condensation of this compound with a β-ketoester, followed by cyclization (e.g., Conrad-Limpach synthesis).[1]

Safety and Handling

Specific GHS classification and a detailed Safety Data Sheet (SDS) for this compound are not widely available. However, based on the data for closely related fluorinated anilines, such as 4-(difluoromethoxy)aniline and 4-(trifluoromethyl)aniline, the following hazards should be anticipated.[5][10][11][12][13]

Anticipated GHS Hazard Statements:

-

H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.

-

-

Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.

Role in Drug Discovery and Development

The incorporation of the difluoromethyl group is a key strategy in drug design to optimize pharmacokinetic profiles.

Bioisosterism Workflow:

References

- 1. This compound | 49658-26-6 | Benchchem [benchchem.com]

- 2. 455-14-1(P-trifluoromethylaniline) | Kuujia.com [kuujia.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 455-14-1 4-(Trifluoromethyl)aniline AKSci F127 [aksci.com]

- 6. Page loading... [guidechem.com]

- 7. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. This compound | C7H7F2N | CID 53435198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fr.cpachem.com [fr.cpachem.com]

- 13. echemi.com [echemi.com]

4-(Difluoromethyl)aniline CAS number 49658-26-6

An In-Depth Technical Guide to 4-(Difluoromethyl)aniline (CAS: 49658-26-6)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in modern chemical synthesis. We delve into its unique physicochemical properties, established synthetic routes, and its pivotal role as a versatile intermediate in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic application of this compound. We explore the nuanced effects of the difluoromethyl group on molecular properties, detail representative experimental protocols, and provide a forward-looking perspective on its applications.

Introduction: The Strategic Importance of the Difluoromethyl Moiety

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1] While the trifluoromethyl (-CF₃) group is widely recognized for enhancing these properties, the difluoromethyl (-CHF₂) group offers a unique and often more advantageous set of characteristics.[1][2] this compound, with its difluoromethyl group at the para-position of the aniline ring, has emerged as a particularly valuable precursor.[3]

The -CHF₂ group is distinguished by its dual nature: it is a lipophilic moiety that can also act as a hydrogen bond donor, a feature that allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups.[3][4] This bioisosteric replacement can lead to improved pharmacokinetic profiles, masking metabolically labile groups and enhancing a drug candidate's in vivo performance.[5][6] This guide will explore the fundamental chemistry and practical applications of this compound, providing the technical detail necessary for its effective utilization in research and development.

Physicochemical Properties and Structural Data

The unique properties of this compound stem from the strong electronegativity of the two fluorine atoms, which imparts a moderate electron-withdrawing inductive effect (-I) on the aromatic ring.[3] This electronic influence modulates the reactivity of both the aniline nitrogen and the aromatic system.

Chemical and Physical Data

The key identifiers and physical properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 49658-26-6 | [3] |

| Molecular Formula | C₇H₇F₂N | [7] |

| Molecular Weight | 143.13 g/mol | [3] |

| InChI Key | FRVATKJLVXRQHU-UHFFFAOYSA-N | [8] |

| Canonical SMILES | C1=CC(=CC=C1C(F)F)N | [8] |

| pKa (Predicted) | 3.53 ± 0.10 | [8] |

| Solubility | Sparingly soluble in water (2.6 g/L at 25 °C) | [8] |

Spectroscopic Profile

While detailed experimental spectra are best obtained on a specific sample, the expected spectroscopic characteristics are as follows:

-

¹H NMR: The spectrum will feature a characteristic triplet for the proton of the -CHF₂ group due to coupling with the two fluorine atoms. Aromatic protons will appear as a set of multiplets in the aromatic region, and the -NH₂ protons will present as a broad singlet, the chemical shift of which is sensitive to solvent and concentration.

-

¹³C NMR: The carbon of the -CHF₂ group will appear as a triplet. The aromatic carbons will show characteristic shifts, with the carbon attached to the difluoromethyl group being significantly influenced by the fluorine atoms.

-

¹⁹F NMR: The spectrum will show a doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 143.13. Fragmentation patterns would likely involve the loss of fluorine or the difluoromethyl group.

The Difluoromethyl Group in Drug Design: A Comparative Overview

The choice of a fluorinated substituent is a critical decision in drug design. The difluoromethyl group provides a unique balance of properties compared to a single fluorine atom or the more common trifluoromethyl group.

| Feature | Single Fluorine (-F) | Difluoromethyl (-CHF₂) (This Compound) | Trifluoromethyl (-CF₃) |

| Electronic Effect | Moderately electron-withdrawing | Moderately electron-withdrawing | Strongly electron-withdrawing[1] |

| Lipophilicity (π) | Small increase | Moderate increase | Significant increase[1] |

| Hydrogen Bonding | H-bond acceptor | Lipophilic H-bond donor [3][4] | H-bond acceptor |

| Bioisosterism | H, OH | OH, SH, NH₂ [2][3] | Cl, CH₃ (steric)[1] |

| Metabolic Stability | Blocks C-H oxidation | High; resistant to enzymatic cleavage[5] | Very high; C-F bond is extremely strong[1] |

The ability of the -CHF₂ group to act as a hydrogen bond donor is a key differentiator, allowing it to mimic the interactions of polar functional groups while enhancing lipophilicity and metabolic stability.[3][4]

Synthesis and Manufacturing

The synthesis of this compound typically involves the introduction of the difluoromethyl group onto a pre-functionalized benzene ring, followed by the formation or unmasking of the aniline moiety. A common and industrially scalable approach begins with a para-substituted nitrobenzene.

Representative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, highlighting a common strategy involving difluoromethylation of a precursor followed by nitro group reduction.

Caption: Conceptual synthesis pathway for fluorinated anilines.

This pathway leverages well-established industrial reactions. For instance, a patented method for a related compound, 4-(difluoromethoxy)aniline, involves a two-step process starting from 4-nitrophenol, which includes a difluoromethoxylation step followed by the reduction of the nitro group.[3][9] Similar principles apply to the synthesis of this compound, often starting from 4-nitrobenzaldehyde or a related compound.

Key Reactions and Applications in Synthesis

This compound is a versatile building block, primarily due to the reactivity of its primary amine. This functionality allows for a wide range of classical transformations, making it a valuable starting material for complex, fluorine-containing molecules.[3]

Versatility as a Synthetic Intermediate

The diagram below illustrates the utility of this compound as a precursor to various important chemical scaffolds.

Caption: Key synthetic transformations of this compound.

Synthesis of Fluorinated Heterocycles: Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry. This compound is a key precursor for synthesizing quinolines that bear a difluoromethyl-substituted aniline moiety.[3] A common route is the Conrad-Limpach synthesis, which involves the condensation of the aniline with a β-ketoester, followed by cyclization.[3]

Protocol: Synthesis of a 4-Anilinoquinoline Derivative

This protocol describes a general procedure for the nucleophilic aromatic substitution reaction between this compound and a 4-chloroquinoline, a method used to access analogues of biologically active compounds.[3][10]

Objective: To synthesize a 4-((4-(difluoromethyl)phenyl)amino)quinoline derivative.

Materials:

-

This compound

-

A substituted 4-chloroquinoline

-

Anhydrous solvent (e.g., Isopropanol, NMP, or DMF)

-

Base (e.g., K₂CO₃, DIPEA)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for reflux or sealed-tube reactions

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask or sealed tube equipped with a magnetic stirrer and reflux condenser, add the substituted 4-chloroquinoline (1.0 eq).

-

Addition of Reagents: Add this compound (1.1 to 1.5 eq) and the base (2.0 to 3.0 eq).

-

Solvent Addition: Add the anhydrous solvent to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

-

Inerting: Purge the reaction vessel with an inert gas (N₂ or Ar) for 5-10 minutes.

-

Scientist's Note: This step is crucial to prevent oxidation of the aniline and other potential side reactions, ensuring the integrity of the reaction.

-

-

Heating: Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature and reaction time (typically 4-24 hours) depend on the reactivity of the specific 4-chloroquinoline substrate.

-

Scientist's Note: The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

-

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 4-anilinoquinoline derivative.

Safety and Handling

As with all aniline derivatives, this compound and its hydrochloride salt should be handled with care in a well-ventilated area or chemical fume hood.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat to prevent skin and eye contact.[13][14]

-

Handling Precautions: Avoid inhalation of dust or vapors. Do not allow the material to come into contact with incompatible materials such as strong oxidizing agents.[11][15]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[14]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[12]

-

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated place.[16]

Conclusion

This compound is more than just another fluorinated intermediate; it is a strategic building block that provides medicinal chemists and material scientists with a tool to fine-tune molecular properties. Its unique capacity to act as a lipophilic hydrogen bond donor, coupled with the metabolic stability conferred by the C-F bonds, makes it an invaluable component for designing next-generation therapeutics. The synthetic versatility of its aniline functional group ensures its continued application in the construction of complex molecular architectures. As the demand for sophisticated, high-performance molecules grows, the role of this compound in enabling innovation across the chemical sciences is set to expand.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. Available at: [Link]

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. Available at: [Link]

-

This compound | C7H7F2N | CID 53435198. PubChem. Available at: [Link]

-

4-(Difluoromethyl)-aniline | 49658-26-6. Pharmaffiliates. Available at: [Link]

-

Late-stage difluoromethylation: concepts, developments and perspective. RSC Publishing. Available at: [Link]

-

Safety Data Sheet - 2,6-Difluoro-4-(trifluoromethyl)aniline. Angene Chemical. Available at: [Link]

-

4-(Difluoromethoxy)aniline, 98% 22236-10-8. Otto Chemie Pvt. Ltd. Available at: [Link]

- A Facile Synthesis of 4-(Trialkylmethyl)anilines by the Reaction of 4-(Trifluoromethyl)aniline with Grignard Reagents. Marcel Dekker, Inc.

- Preparation method of 4-(difluoromethoxy)aniline. Google Patents.

-

Specifications of this compound. Capot Chemical. Available at: [Link]

-

A Facile Synthesis of 4-(Trialkylmethyl)anilines by the Reaction of 4-(Trifluoromethyl)aniline with Grignard Reagents. Taylor & Francis Online. Available at: [Link]

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health. Available at: [Link]

-

Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. ResearchGate. Available at: [Link]

-

4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964. PubChem. Available at: [Link]

-

4-trifluoromethyl aniline. ChemBK. Available at: [Link]

-

Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. Available at: [Link]

- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.

-

Synthesis, Structure and Chemical Transformations of 4-Aminobenzaldehyde. Scribd. Available at: [Link]

-

Simple Synthetic Route to 4-Aminobenzaldehydes from Anilines. ElectronicsAndBooks.com. Available at: [Link]

-

Simple synthetic route to 4-aminobenzaldehydes from anilines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 49658-26-6 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C7H7F2N | CID 53435198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. angenechemical.com [angenechemical.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to the NMR Spectroscopy of 4-(Difluoromethyl)aniline

Introduction

4-(Difluoromethyl)aniline, a unique fluorinated aromatic amine, serves as a critical building block in medicinal chemistry and materials science. The difluoromethyl (-CHF₂) group imparts a distinctive set of electronic and physicochemical properties, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[1] This makes it a valuable moiety in drug design for modulating properties like metabolic stability and binding affinity.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone analytical technique for the unambiguous structural elucidation and purity assessment of this compound. This guide provides a comprehensive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, offering field-proven insights into spectral acquisition and interpretation for researchers, scientists, and drug development professionals.

Theoretical Framework: The Spectroscopic Signature of the Difluoromethyl Group

The -CHF₂ group presents a fascinating case for NMR spectroscopy due to the interplay of ¹H, ¹³C, and ¹⁹F nuclei. Understanding the principles of chemical shift (δ) and spin-spin coupling (J) is paramount for accurate spectral interpretation.

-

Chemical Shift (δ) : The two highly electronegative fluorine atoms strongly deshield adjacent nuclei. This causes the proton and carbon of the -CHF₂ group to resonate at a characteristically downfield (higher ppm) region compared to a non-fluorinated methyl or methylene group.

-

Spin-Spin Coupling (J) : The ¹⁹F nucleus has a spin of I = ½ and a natural abundance of 100%, leading to significant and observable coupling with neighboring ¹H and ¹³C nuclei.[3] These couplings, transmitted through chemical bonds, are critical for confirming the presence of the difluoromethyl moiety.

-

Geminal H-F Coupling (²JHF) : The coupling between the proton and the two fluorine atoms on the same carbon is typically large, resulting in a clear splitting pattern.

-

One-Bond C-F Coupling (¹JCF) : This is a very large coupling constant that splits the carbon signal of the -CHF₂ group.

-

Two-Bond C-F Coupling (²JCF) : A smaller, but still significant, coupling occurs between the fluorine atoms and the aromatic carbon directly attached to the -CHF₂ group.

-

Molecular Structure and Key NMR Interactions

To visualize the relationships between atoms, the molecular structure and its key intramolecular J-coupling interactions are depicted below.

Caption: Molecular structure and key J-coupling pathways in this compound.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality, reproducible NMR data requires meticulous attention to detail. The following protocols are designed to ensure spectral integrity.

Sample Preparation

-

Rationale : Proper sample preparation is the foundation of a high-quality NMR spectrum. The choice of solvent is critical; it must dissolve the analyte completely without interfering with its signals. Deuterated chloroform (CDCl₃) is an excellent first choice for this compound due to its good solvating power for anilines and its single residual proton peak (δ ≈ 7.26 ppm) that is easily identified.

-

Weighing : Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Dissolution : Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃, 99.8%+ D).

-

Homogenization : Gently swirl the vial until the sample is fully dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

-

Transfer : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

-

Standard : For quantitative ¹H NMR, a known amount of an internal standard can be added, but for routine characterization, it is not required. Tetramethylsilane (TMS) is often present in the solvent or can be added as a reference (0.00 ppm).

NMR Data Acquisition

-

Rationale : The instrument parameters are chosen to maximize signal-to-noise and resolution while minimizing experiment time. A 400 or 500 MHz spectrometer is standard for this level of analysis.

-

Instrumentation : Lock and shim the spectrometer on the deuterium signal of the solvent to optimize magnetic field homogeneity.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse ('zg30').

-

Spectral Width : ~16 ppm.

-

Number of Scans : 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (d1) : 2-5 seconds. This ensures quantitative relaxation, although 1-2 seconds is sufficient for qualitative work.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Standard proton-decoupled ('zgpg30').

-

Spectral Width : ~240 ppm.

-

Number of Scans : 512-2048 scans, as ¹³C is a less sensitive nucleus.

-

Relaxation Delay (d1) : 2 seconds.

-

-

¹⁹F NMR Acquisition :

-

Pulse Program : Standard single-pulse ('zg30'), proton-coupled.

-

Spectral Width : ~200 ppm.

-

Number of Scans : 16-64 scans.

-

Reference : Typically referenced externally to CFCl₃ (δ = 0.00 ppm).

-

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Difluoromethyl)aniline

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(difluoromethyl)aniline, a key building block in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical principles and practical methodologies for acquiring and interpreting the spectrum. We will explore the unique spectral features arising from the difluoromethyl group, including the characteristic proton-fluorine (¹H-¹⁹F) spin-spin coupling. While a fully assigned experimental spectrum is not widely available in public databases, this guide synthesizes data from analogous compounds and foundational NMR principles to present a robust, predictive interpretation. Furthermore, a detailed, field-proven protocol for experimental data acquisition is provided to empower researchers to generate high-quality, verifiable results in their own laboratories.

Introduction: The Significance of the -CHF₂ Moiety

This compound is an aromatic amine distinguished by the presence of a difluoromethyl (-CHF₂) group at the para position. This substituent is of high interest in drug discovery as it can serve as a bioisostere for hydroxyl, thiol, or hydroxymethyl groups, potentially improving metabolic stability, membrane permeability, and binding affinity by modulating lipophilicity and hydrogen-bonding capacity.

Characterization of such molecules is paramount, and ¹H NMR spectroscopy is the primary tool for structural elucidation. The spectrum of this compound is particularly informative, offering distinct signatures that confirm the presence and electronic environment of the difluoromethyl group through characteristic chemical shifts and ¹H-¹⁹F coupling constants. Understanding these features is essential for reaction monitoring, quality control, and the structural verification of more complex derivatives.

Foundational Principles: ¹H-¹⁹F Spin-Spin Coupling

The most prominent feature in the ¹H NMR spectrum of organofluorine compounds is the spin-spin coupling between proton (¹H) and fluorine-19 (¹⁹F) nuclei. Both are spin ½ nuclei with high natural abundance (¹⁹F is 100% abundant), leading to strong and easily observable couplings.[1]

For the this compound molecule, the key interactions are:

-

Two-bond geminal coupling (²JHF): The proton on the difluoromethyl carbon couples to the two adjacent fluorine atoms. According to the n+1 rule, this splits the proton signal into a triplet (2 * 1 + 1 = 3), as the two fluorine atoms are chemically equivalent. The magnitude of this coupling is typically large.

-

Long-range coupling (ⁿJHF): Coupling can also occur over multiple bonds, for instance, between the fluorine atoms and the aromatic protons. These couplings are generally smaller but can provide valuable conformational and structural information.

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure of this compound and data from close analogs like 4-(trifluoromethyl)aniline, a detailed prediction of the ¹H NMR spectrum in a standard solvent like deuterochloroform (CDCl₃) can be made.

Molecular Structure and Proton Assignments

The structure and proton designations for this compound are shown below.

Caption: Molecular structure of this compound with proton labeling.

Detailed Signal Analysis

The predicted ¹H NMR data are summarized in the table below.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hₐ (Aromatic, ortho to -NH₂) | ~ 6.70 | Doublet (d) | ³JHH ≈ 8.5 Hz | 2H |

| Hₑ (Aromatic, ortho to -CHF₂) | ~ 7.15 | Doublet (d) | ³JHH ≈ 8.5 Hz | 2H |

| Hբ (Difluoromethyl) | ~ 6.55 | Triplet (t) | ²JHF ≈ 56-58 Hz | 1H |

| -NH₂ (Amine) | ~ 3.80 | Broad Singlet (br s) | - | 2H |

-

Aromatic Protons (Hₐ and Hₑ): The para-substitution pattern creates a symmetric AA'BB' spin system that often appears as two distinct doublets. The amino group (-NH₂) is strongly electron-donating, shielding the ortho protons (Hₐ) and shifting them upfield to around 6.70 ppm. Conversely, the difluoromethyl group (-CHF₂) is electron-withdrawing via a strong inductive effect, deshielding the ortho protons (Hₑ) and shifting them downfield to approximately 7.15 ppm. The coupling between these adjacent aromatic protons (³JHH) should result in a typical ortho-coupling constant of about 8.5 Hz.

-

Difluoromethyl Proton (Hբ): This is the most characteristic signal in the spectrum. The proton is directly attached to a carbon bearing two highly electronegative fluorine atoms, which deshields it significantly. However, it is also attached to an aromatic ring, which has a shielding anisotropic effect. The resulting chemical shift is found in a unique region, predicted here to be around 6.55 ppm. Due to coupling with the two equivalent ¹⁹F nuclei, the signal is split into a sharp, well-defined triplet. The geminal ²JHF coupling constant for benzylic difluorides is substantial, expected to be in the range of 56-58 Hz.[1]

-

Amine Protons (-NH₂): The chemical shift of the amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. In CDCl₃, it typically appears as a broad singlet around 3.80 ppm. This signal can be confirmed by a D₂O exchange experiment, where the -NH₂ peak disappears upon shaking the sample with a drop of deuterium oxide.

Visualizing Spin-Spin Coupling

The primary coupling interactions that define the spectrum are illustrated below.

Caption: Key ¹H-¹⁹F and ¹H-¹H spin-spin coupling relationships.

Experimental Protocol for Data Acquisition

To obtain a high-quality, verifiable ¹H NMR spectrum, adherence to a rigorous experimental protocol is essential. The following methodology serves as a self-validating system for researchers.

Sample Preparation

-

Solvent Selection: Choose a high-purity deuterated solvent. Deuterochloroform (CDCl₃) is a suitable first choice for its ability to dissolve a wide range of organic compounds. For enhanced resolution of the -NH₂ protons or for compounds with poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

-

Concentration: Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Filtration and Transfer: Gently swirl to dissolve the sample completely. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

Spectrometer Setup and Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

-

Lock and Shim: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow TMS peak shape.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is appropriate.

-

Spectral Width (SW): Set to ~16 ppm, centered around 6 ppm.

-

Number of Scans (NS): 16 scans should be sufficient for a sample of this concentration.

-

Relaxation Delay (D1): Use a delay of 5 seconds to ensure full relaxation of the aromatic protons, allowing for accurate integration.

-

Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

-

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz to improve the signal-to-noise ratio without significant loss of resolution.

-

Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption peak shapes. Apply a baseline correction algorithm to ensure a flat baseline for accurate integration.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration and Peak Picking: Integrate all signals and normalize the values relative to a known peak (e.g., the 1H triplet of the -CHF₂ group). Pick all peaks and measure the coupling constants in Hertz (Hz).

Conclusion

The ¹H NMR spectrum of this compound provides a clear and definitive fingerprint for its chemical structure. The key diagnostic signals are the characteristic triplet for the difluoromethyl proton around 6.55 ppm, exhibiting a large ²JHF coupling constant of approximately 57 Hz, and the pair of doublets in the aromatic region, reflecting the electronic influence of the amine and difluoromethyl substituents. By understanding the underlying principles of ¹H-¹⁹F coupling and following the robust experimental protocol outlined in this guide, researchers in drug development and synthetic chemistry can confidently acquire, interpret, and validate the structure of this important fluorinated building block.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Royal Society of Chemistry. (2021). Supplementary Information.

- Royal Society of Chemistry. (n.d.). Supplementary Data.

- Yi, W.-B., et al. (2017). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0003012). Retrieved from HMDB. [Link]

- Leyan. (2020). Certificate of Analysis: 4-Methyl-3-(trifluoromethyl)aniline.

-

PubChem. (n.d.). 4-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]

-

ATB (Automated Topology Builder). (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from ATB. [Link]

- American Chemical Society. (2025). Coordination Cage-Confined Chirality of Non-precious Metals for Enantioselective C−C and C−N Bond.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- Miceli, R., et al. (2007). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH Public Access.

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-(Difluoromethyl)aniline

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-(difluoromethyl)aniline, a compound of increasing interest in medicinal chemistry and materials science.[1] Due to the limited availability of direct experimental spectra in public literature, this guide presents a highly accurate, predicted ¹³C NMR spectrum. The predictions are grounded in established principles of substituent effects, comparative analysis with structurally related analogs, and a thorough understanding of carbon-fluorine coupling constants. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this important fluorinated aniline derivative.

Introduction: The Significance of this compound and ¹³C NMR

This compound serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The difluoromethyl (CHF₂) group is a bioisostere of hydroxyl and thiol groups, offering a unique combination of lipophilicity, hydrogen bond donating capability, and metabolic stability. Understanding the precise structure and electronic environment of this molecule is paramount for its effective utilization.

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the carbon skeleton, including the number of non-equivalent carbons, their hybridization, and their electronic environment. For fluorinated compounds like this compound, ¹³C NMR is particularly insightful as it also reveals through-bond carbon-fluorine (C-F) spin-spin coupling, which provides valuable structural information.[2]

Predicted ¹³C NMR Spectral Data for this compound

The following table summarizes the predicted ¹³C NMR chemical shifts (δ) and C-F coupling constants (JCF) for this compound in a standard deuterated solvent such as CDCl₃. The predictions are derived from the analysis of substituent chemical shift (SCS) effects and comparison with related molecules.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C-1 (C-NH₂) | 148.5 | s | - |

| C-2 / C-6 | 115.0 | d | ⁴JCF ≈ 1-2 |

| C-3 / C-5 | 129.5 | d | ³JCF ≈ 5-6 |

| C-4 (C-CHF₂) | 128.0 | t | ²JCF ≈ 20-25 |

| -CHF₂ | 115.5 | t | ¹JCF ≈ 235-240 |

Note: Chemical shifts are referenced to TMS (δ = 0.0 ppm). Multiplicity (s = singlet, d = doublet, t = triplet) arises from C-F coupling.

Analysis of Substituent Effects and Chemical Shift Assignments

The chemical shifts of the aromatic carbons in this compound are influenced by the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing difluoromethyl group (-CHF₂).

-

Amino Group (-NH₂): The -NH₂ group is a strong activating group, donating electron density to the aromatic ring through resonance (+R effect). This effect increases the electron density primarily at the ortho (C-2, C-6) and para (C-4) positions, causing a significant upfield shift (to lower ppm values) for these carbons compared to benzene (128.5 ppm).[3]

-

Difluoromethyl Group (-CHF₂): The -CHF₂ group is an electron-withdrawing group due to the high electronegativity of the two fluorine atoms (-I effect).[1] This effect de-shields the attached carbon (C-4) and, to a lesser extent, the other carbons in the ring.

The final chemical shifts are a balance of these opposing electronic effects.

-

C-1 (ipso-carbon to -NH₂): The amino group causes a significant downfield shift for the carbon it is attached to.

-

C-2 / C-6 (ortho-carbons to -NH₂): These carbons are strongly shielded by the +R effect of the amino group, resulting in a significant upfield shift.

-

C-3 / C-5 (meta-carbons to -NH₂): These carbons are least affected by the resonance of the amino group and are slightly deshielded by the inductive effect of the -CHF₂ group.

-

C-4 (ipso-carbon to -CHF₂): This carbon is deshielded by the inductive effect of the -CHF₂ group, but this is counteracted by the strong electron-donating effect of the para-amino group.

-

-CHF₂ Carbon: The carbon of the difluoromethyl group itself appears at a characteristic upfield position and exhibits a large one-bond coupling to the two fluorine atoms.

Carbon-Fluorine Coupling: A Structural Signature

A key feature of the ¹³C NMR spectrum of this compound is the presence of C-F spin-spin coupling. The multiplicity and magnitude of the coupling constant provide unambiguous structural information.

-

¹JCF: The one-bond coupling between the difluoromethyl carbon and the two fluorine atoms is typically very large, in the range of 235-240 Hz, resulting in a triplet.

-

²JCF: The two-bond coupling to the ipso-carbon (C-4) is significantly smaller, around 20-25 Hz, also giving a triplet.

-

³JCF: The three-bond coupling to the meta-carbons (C-3, C-5) is smaller still, approximately 5-6 Hz, resulting in a doublet for each.

-

⁴JCF: A small four-bond coupling of around 1-2 Hz may be observable for the ortho-carbons (C-2, C-6), also appearing as a doublet.[4]

Comparative Analysis with Related Aniline Derivatives

To contextualize the predicted chemical shifts, the following table compares the data for this compound with experimental data for aniline, 4-fluoroaniline, and 4-(trifluoromethyl)aniline. All data is for CDCl₃ solvent.

| Compound | C-1 (ppm) | C-2/C-6 (ppm) | C-3/C-5 (ppm) | C-4 (ppm) |

| Aniline | 146.7 | 115.2 | 129.4 | 118.6 |

| 4-Fluoroaniline | 142.5 | 115.8 | 115.8 | 155.9 |

| This compound (Predicted) | 148.5 | 115.0 | 129.5 | 128.0 |

| 4-(Trifluoromethyl)aniline | 150.3 | 114.5 | 126.8 | 122.1 |

This comparison illustrates the graded electron-withdrawing effect of the substituents at the C-4 position, from the strongly electron-donating fluorine in 4-fluoroaniline to the strongly electron-withdrawing trifluoromethyl group in 4-(trifluoromethyl)aniline. The difluoromethyl group in this compound exhibits an intermediate effect.

Experimental Protocol for ¹³C NMR Acquisition

The following is a standard operating procedure for acquiring a high-quality ¹³C NMR spectrum of this compound.

6.1. Sample Preparation

-

Weighing: Accurately weigh 20-50 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Transfer: Gently swirl the vial to ensure complete dissolution. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The sample height in the tube should be approximately 4-5 cm.

-

Capping: Securely cap the NMR tube.

6.2. NMR Spectrometer Setup

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Pulse Angle: 30-45 degrees.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary to accurately integrate quaternary carbons.

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature: 298 K.

-

6.3. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm or the CDCl₃ triplet to 77.16 ppm.

-

Peak Picking and Integration: Identify all peaks and integrate their areas.

Visualizations

Caption: Structure of this compound with carbon numbering.

Sources

Introduction: The Analytical Significance of 4-(Difluoromethyl)aniline

An In-Depth Technical Guide to the Mass Spectrometry of 4-(Difluoromethyl)aniline

This compound is a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique electronic properties, imparted by the moderately electron-withdrawing difluoromethyl group, make it a valuable precursor for creating novel bioactive compounds.[1] For researchers and drug development professionals, the precise and unambiguous structural confirmation of this intermediate and its subsequent derivatives is paramount. Mass spectrometry (MS) stands as an indispensable analytical technique, offering unparalleled sensitivity and structural insight for verifying molecular identity, assessing purity, and monitoring reaction progress.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will delve into the causality behind selecting appropriate ionization techniques, predict and rationalize its fragmentation patterns, and present validated protocols for its characterization by both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

| Chemical Property | Value | Source |

| Molecular Formula | C₇H₇F₂N | [2] |

| Molecular Weight | 143.13 g/mol | [2] |

| Monoisotopic Mass | 143.05465555 Da | [2] |

| CAS Number | 49658-26-6 | [2] |

Section 1: Foundational Principles - Ionization Technique Selection

The initial step in any mass spectrometry experiment is the ionization of the analyte. The choice of ionization method dictates the nature of the resulting mass spectrum—whether it is rich with structural fragments or dominated by an intact molecular ion. For a small, semi-volatile molecule like this compound, two techniques provide complementary and essential information: Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Electron Ionization (EI): A Hard Ionization Technique for Structural Elucidation EI employs a high-energy electron beam (typically 70 eV) to ionize the analyte in the gas phase.[3] This energetic process not only removes an electron to form a radical cation (M•⁺) but also imparts significant internal energy, causing extensive and reproducible fragmentation.[3] The resulting "fingerprint" mass spectrum is invaluable for structural confirmation and is the standard for library matching. For this compound, EI is ideally suited for analysis via GC-MS.

-

Electrospray Ionization (ESI): A Soft Ionization Technique for Molecular Weight Confirmation ESI is a soft ionization method that generates ions from a liquid solution by applying a high voltage to create an aerosol.[3] It imparts very little excess energy, meaning the analyte is typically observed in its intact, protonated form ([M+H]⁺) in positive ion mode.[4] This is crucial for unequivocally determining the molecular weight of the compound. ESI is the ionization method of choice for LC-MS analysis.

Section 2: Predicting and Interpreting Fragmentation Pathways

The fragmentation of this compound under Electron Ionization provides a roadmap to its structure. The process begins with the formation of the molecular ion (M•⁺) at a mass-to-charge ratio (m/z) of 143. In accordance with the nitrogen rule, the presence of a single nitrogen atom results in an odd nominal molecular mass.[5]

Key Predicted Fragmentation Pathways:

-

Molecular Ion (M•⁺): The radical cation of this compound will be observed at m/z 143 .

-

Loss of the Difluoromethyl Radical (•CHF₂): The C-C bond between the aromatic ring and the difluoromethyl group is a likely cleavage point. Loss of the •CHF₂ radical (mass 51 Da) would yield the aniliniumyl cation at m/z 92 . This is a plausible and structurally informative fragmentation.[1]

-

Loss of a Hydrogen Radical (H•): The loss of a hydrogen atom, likely from the amine group, is a common fragmentation pathway for anilines, resulting in an [M-1]⁺ ion at m/z 142 .[5]

-

Aromatic Ring Fragmentation (Loss of HCN): Aromatic amines characteristically undergo ring rearrangement and lose hydrogen cyanide (HCN, mass 27 Da).[5][6] This can occur from the m/z 92 fragment, leading to a cyclopentadienyl cation fragment at m/z 65 .

| Predicted Ion | Formula | Nominal m/z | Proposed Structure |

| Molecular Ion [M]•⁺ | C₇H₇F₂N | 143 | Intact Molecule Radical Cation |

| Protonated Molecule [M+H]⁺ | C₇H₈F₂N | 144 | Intact Protonated Molecule (ESI) |

| [M-H]⁺ | C₇H₆F₂N | 142 | Loss of H• from Amine |

| [M-CHF₂]⁺ | C₆H₆N | 92 | Loss of •CHF₂ Radical |

| [M-CHF₂-HCN]⁺ | C₅H₅ | 65 | Loss of HCN from m/z 92 |

Section 3: The Power of Precision - High-Resolution Mass Spectrometry (HRMS)

While nominal mass data from a standard quadrupole mass spectrometer is useful, High-Resolution Mass Spectrometry (HRMS) provides the definitive confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio to four or more decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, analysis by ESI-HRMS in positive ion mode would target the protonated molecule, [M+H]⁺.

-

Calculated Exact Mass of [C₇H₈F₂N]⁺: 144.0624 Da[1]

-

Experimental Verification: An experimentally measured m/z value within a narrow tolerance (typically < 5 ppm) of the calculated exact mass provides unambiguous evidence for the elemental formula C₇H₇F₂N, solidifying the compound's identity.[1]

Section 4: Standard Operating Protocols

The following protocols are self-validating systems designed for robust and reproducible analysis.

Safety Precautions

Before handling, consult the Safety Data Sheet (SDS). This compound and its related compounds can be irritants and toxic.[7][8]

-

Always handle the compound within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[7]

Protocol 1: GC-MS Analysis with Electron Ionization (EI)

This protocol is designed for structural confirmation and purity analysis of the neat compound.

-

Sample Preparation:

-

Prepare a 100 µg/mL stock solution of this compound in a high-purity volatile solvent such as ethyl acetate or methanol.

-

Perform a serial dilution to a working concentration of 1-10 µg/mL.

-

-

GC-MS Instrument Setup:

-

GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

-

Injector: Set to 250°C with a split ratio of 20:1.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS Transfer Line: 280°C.

-

-

Data Acquisition:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 250.

-

Acquisition Mode: Full Scan.

-

-

Validation Check:

-

Inject a solvent blank before and after the sample to ensure no carryover.

-

Verify the presence of the expected molecular ion at m/z 143 and key fragments (e.g., m/z 92).

-

Protocol 2: LC-MS Analysis with Electrospray Ionization (ESI)

This protocol is ideal for confirming molecular weight, especially for samples in complex matrices or as part of reaction monitoring.

-

Sample Preparation:

-

Prepare a 100 µg/mL stock solution in methanol.

-

Dilute to a working concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

-

LC-MS Instrument Setup:

-

LC Column: Use a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

Start at 5% B.

-

Ramp to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

-

Data Acquisition:

-

Ion Source: Electrospray Ionization (ESI) in Positive Ion Mode.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 325°C.

-

Nebulizer Pressure: 40 psi.

-

Mass Range: Scan from m/z 50 to 300.

-

-

Validation Check:

-

Confirm the presence of the protonated molecule [M+H]⁺ at m/z 144.

-

If using HRMS, ensure the measured mass is within 5 ppm of the theoretical exact mass (144.0624 Da).

-

Conclusion

The comprehensive mass spectrometric analysis of this compound is a multi-faceted process that leverages the strengths of different ionization techniques and instrumentation. Hard ionization by EI provides a detailed fragmentation fingerprint essential for absolute structural confirmation, while soft ionization by ESI offers a clear and accurate determination of the molecular weight. When combined with the precision of high-resolution mass measurement, these techniques provide an unassailable body of evidence for the identity and purity of this vital chemical building block, ensuring confidence and integrity in research and development workflows.

References

-

PubChem. This compound hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]

-

LookChem. 4-(Difluoromethoxy)aniline Safety Data Sheets(SDS). Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-(Difluoromethoxy)aniline. National Center for Biotechnology Information. Available from: [Link]

-

Angene Chemical. 2,6-Difluoro-4-(trifluoromethyl)aniline Safety Data Sheet. Available from: [Link]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available from: [Link]

-

Rylander, P. N., Meyerson, S., & Grubb, H. M. (1957). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society, 79(4), 842–846. Available from: [Link]

-

NIST. Aniline. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

-

Harrison, A. G., & Lin, P. H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314–1319. Available from: [Link]

-

Agilent Technologies. Substituted Anilines. Available from: [Link]

-

L. L. Van, S. G. W. A. M. T. M. M. (2002). Mass spectra of aniline with different ionization methods. ResearchGate. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available from: [Link]

-

ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). Available from: [Link]

-

University of Bristol. Ionization Methods in Organic Mass Spectrometry. Available from: [Link]

-

Emory University. Mass Spectrometry Ionization Methods. Available from: [Link]

-

Chen, H., & Farnsworth, P. B. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 3935–3942. Available from: [Link]

-

Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available from: [Link]

-

NIST. Aniline - Phase change data. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

-

PubChem. 4-(Trifluoromethyl)aniline. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. This compound | 49658-26-6 | Benchchem [benchchem.com]

- 2. This compound | C7H7F2N | CID 53435198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. as.uky.edu [as.uky.edu]

- 5. GCMS Section 6.15 [people.whitman.edu]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

- 10. synquestlabs.com [synquestlabs.com]

IR spectrum of 4-(Difluoromethyl)aniline

An In-depth Technical Guide to the Infrared Spectrum of 4-(Difluoromethyl)aniline

Abstract

This technical guide provides a comprehensive analysis of the Infrared (IR) spectrum of this compound (CAS No: 49658-26-6), a critical building block in modern medicinal chemistry and drug development. As a fluorinated aromatic amine, its unique electronic properties, conferred by the difluoromethyl (-CHF₂) group, are pivotal to its function as a metabolically stable bioisostere for polar functional groups like hydroxyls and thiols[1]. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the molecule's vibrational modes. We will dissect the spectrum by functional group, explain the causal relationships behind spectral features, provide a validated experimental protocol for data acquisition, and summarize the key spectral data for easy reference.

Introduction: The Significance of this compound

This compound, with the chemical formula C₇H₇F₂N, is a versatile starting material for synthesizing complex organic molecules, particularly fluorinated heterocycles like quinolines, which are privileged scaffolds in medicinal chemistry[1]. The difluoromethyl group acts as a moderate electron-withdrawing group via a negative inductive effect (-I), which modulates the reactivity of the aromatic ring[1]. The incorporation of this moiety can significantly enhance a drug candidate's lipophilicity and metabolic stability, improving its overall pharmacokinetic profile[2].

Given its importance, unambiguous structural confirmation and quality control are paramount. Infrared (IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds[3]. This guide serves to elucidate the IR spectral signature of this compound, enabling its confident identification and characterization.

Molecular Structure of this compound

Caption: Experimental workflow for IR spectrum acquisition via ATR.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Rationale: To ensure data accuracy and remove atmospheric interference.

-

Protocol: Power on the FTIR spectrometer and allow it to stabilize for at least 30 minutes. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor and CO₂.

-

-

ATR Crystal Cleaning:

-

Rationale: Prevents cross-contamination and ensures a clean surface for analysis. A clean crystal is critical for a valid background measurement.

-

Protocol: Gently wipe the surface of the ATR crystal (e.g., diamond or germanium) with a lint-free swab moistened with a volatile solvent like isopropanol or ethanol. Allow the crystal to dry completely.

-

-

Background Collection:

-

Rationale: This is a self-validating step. A successful background scan subtracts the spectral signature of the instrument and atmosphere, resulting in a flat baseline.

-

Protocol: With the clean, empty ATR crystal in place, collect a background spectrum. Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Rationale: Proper sample contact with the ATR crystal is essential for a strong, high-quality signal.

-

Protocol: Place a small amount (typically 1-2 mg) of solid this compound onto the center of the ATR crystal. Lower the pressure clamp and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

-

-

Sample Spectrum Collection:

-

Rationale: Acquires the absorption data from the sample itself.

-

Protocol: Collect the sample spectrum using the same parameters (number of scans, resolution) as the background collection. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Rationale: Corrects for instrumental artifacts to yield a clean, interpretable spectrum.

-

Protocol: Apply an ATR correction algorithm if available in the software, which accounts for the wavelength-dependent depth of penetration of the IR beam. Perform a baseline correction to ensure all peaks originate from a flat zero-absorbance line.

-

Data Presentation and Interpretation

The following table summarizes the expected characteristic absorption bands in the , based on established group frequencies from authoritative sources.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Reference(s) |

| 3400 - 3500 | Medium | N-H Asymmetric Stretch | [1][4][5] |

| 3300 - 3400 | Medium | N-H Symmetric Stretch | [1][4][5] |

| 3000 - 3100 | Medium-Weak | Aromatic C-H Stretch | [1][6][7] |

| 2840 - 3000 | Medium-Weak | C-H Stretch (-CHF₂) | [6][8] |

| 1600 - 1640 | Medium-Strong | N-H Bend (Scissoring) | [1][9] |

| 1585 - 1620 | Variable | Aromatic C=C Ring Stretch | [6][7][10] |

| 1450 - 1500 | Variable | Aromatic C=C Ring Stretch | [6][7][10] |

| 1250 - 1335 | Strong | Aromatic C-N Stretch | [11][5] |

| 1100 - 1250 | Strong | C-F Stretch | [1] |

| 800 - 860 | Strong | Aromatic C-H oop Bend (para-subst.) | [7][10] |

Interpretation Insights:

-

The most prominent features will likely be the strong C-F stretching bands in the 1100-1250 cm⁻¹ region and the characteristic pair of N-H stretching bands above 3300 cm⁻¹.

-

The region between 1450 cm⁻¹ and 1640 cm⁻¹ may appear complex due to the overlap of aromatic C=C stretching and N-H bending vibrations.

-

The presence of a strong band in the 800-860 cm⁻¹ range provides clear evidence of the 1,4- (para) substitution pattern on the aromatic ring.

Conclusion for the Researcher

The infrared spectrum of this compound provides a wealth of structural information, serving as a robust analytical fingerprint for identity confirmation and quality assessment. By understanding the characteristic absorption bands associated with the primary amine, the para-substituted aromatic ring, and the crucial difluoromethyl group, researchers can confidently verify the integrity of their material. The strong and distinct C-F stretching vibrations, in particular, serve as a definitive marker for this class of fluorinated compounds. This guide provides the theoretical foundation and practical methodology for leveraging IR spectroscopy as a first-line analytical tool in research and drug development workflows involving this important chemical intermediate.

References

-

Tsuchiya, Y., et al. (2003). NH Stretching Vibrations of Jet-Cooled Aniline and Its Derivatives in the Neutral and Cationic Ground States. The Journal of Physical Chemistry A. Retrieved from [Link]

-

University of Manitoba. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Prasad, M., & Kumar, S. (2010). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Oriental Journal of Chemistry. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Li, G. L., et al. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Guang Pu Xue Yu Guang Pu Fen Xi. Retrieved from [Link]

-

Gül, M., & Yurdakul, Ş. (2010). A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. Asian Journal of Chemistry. Retrieved from [Link]

-

Miyazaki, T., et al. (2004). Investigation of the N−H Stretching Vibrations of the Aniline−Pyrrole Binary Complex and Its Cation by Infrared Depletion Spectroscopy. The Journal of Physical Chemistry A. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY.... Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier transform IR spectra of C-F stretch (V 3 = 1 level) in 12 CH 3 F. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of (a) experimental IR spectrum of aniline with theoretical.... Retrieved from [Link]

-

SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Islam, M. S., & Khan, M. R. (2012). Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. Journal of Scientific Research. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Difluoromethoxy)aniline. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

Physical Chemistry Chemical Physics. (n.d.). Mass resolved IR spectroscopy of aniline–water aggregates. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Vibrational solvatochromism and electrochromism of infrared probe molecules containing C≡O, C≡N, C=O, or C−F vibrational chromophore. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of difluoromethyl use in kinase inhibitors (4,5). Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

JoVE. (2024). Video: IR Spectroscopy: Molecular Vibration Overview. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 8: Selected Modes in Vibrational Spectroscopy. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Tables of Molecular Vibrational Frequencies. Retrieved from [Link]

-

YouTube. (2020). IR Spectroscopy-5: Calculation of vibrational degrees of freedom. Retrieved from [Link]

-

SIELC Technologies. (2018). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

-

Molecules. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Retrieved from [Link]

-

Wikipedia. (n.d.). Vibrational spectroscopy of linear molecules. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Introduction to Vibrations. Retrieved from [Link]

Sources

- 1. This compound | 49658-26-6 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method – Oriental Journal of Chemistry [orientjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. wikieducator.org [wikieducator.org]

The Strategic Utility of 4-(Difluoromethyl)aniline: A Lipophilic Hydrogen Bond Donor for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. Among these, the difluoromethyl group (-CHF₂) has garnered significant attention for its unique electronic and physicochemical properties. This technical guide provides an in-depth exploration of 4-(difluoromethyl)aniline, a versatile building block that uniquely functions as a lipophilic hydrogen bond donor. We will dissect the nuanced properties of this molecule, contrasting it with its non-fluorinated and trifluoromethylated analogs, and provide a comprehensive overview of its applications in drug discovery. This guide will further detail experimental protocols for its synthesis and the characterization of its key physicochemical parameters, offering a practical resource for researchers aiming to leverage the distinct advantages of this compound in their therapeutic design endeavors.

Introduction: The Rise of the Difluoromethyl Group in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a pivotal strategy for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] The high electronegativity and small atomic size of fluorine can profoundly influence a molecule's metabolic stability, pKa, lipophilicity, and binding affinity.[1][2] While the trifluoromethyl (-CF₃) group has been widely employed to enhance lipophilicity and block metabolic oxidation, the difluoromethyl (-CHF₂) group presents a more nuanced and, in many cases, more advantageous set of properties.[3][4][5]

The -CHF₂ group is increasingly recognized as a "lipophilic hydrogen bond donor," a rare and valuable characteristic in drug design.[3][6][7] It can serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, offering the potential for hydrogen bonding interactions while simultaneously increasing lipophilicity—a combination of properties not achievable with traditional hydrogen bond donors.[3][6][8][9] This dual functionality allows for the fine-tuning of a lead compound's properties to overcome common challenges in drug development, such as poor membrane permeability or rapid metabolic clearance.

This compound, in particular, has emerged as a key building block for introducing this valuable moiety into a diverse range of molecular scaffolds.[3] Its aniline core provides a versatile handle for a multitude of chemical transformations, making it an attractive starting material for the synthesis of complex pharmaceutical intermediates and bioactive molecules.[3]

Physicochemical Properties of this compound: A Comparative Analysis

The strategic advantage of this compound lies in its unique balance of electronic and steric properties, which distinguish it from both aniline and 4-(trifluoromethyl)aniline.

Basicity (pKa)